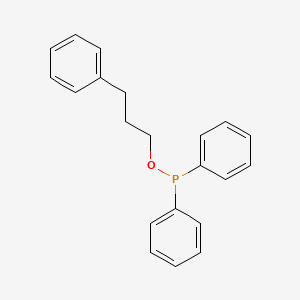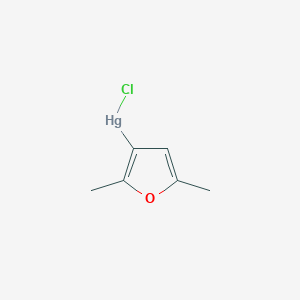
Chloro(2,5-dimethylfuran-3-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2,5-dimethylfuran-3-yl)mercury is an organomercury compound with the molecular formula C6H7ClHgO This compound is characterized by the presence of a mercury atom bonded to a chloro group and a 2,5-dimethylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,5-dimethylfuran-3-yl)mercury typically involves the reaction of 2,5-dimethylfuran with mercuric chloride (HgCl2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Chloro(2,5-dimethylfuran-3-yl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.
Coupling Reactions: The furan ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents like ethanol or acetone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used to oxidize or reduce the mercury center.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions involving the furan ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organomercury compounds, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Chloro(2,5-dimethylfuran-3-yl)mercury has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organomercury compounds and other organic molecules.
Medicinal Chemistry: Organomercury compounds have been studied for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: The unique properties of organomercury compounds make them useful in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of Chloro(2,5-dimethylfuran-3-yl)mercury involves its interaction with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and has been explored for potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Another organomercury compound with a simpler structure, known for its toxicity and environmental impact.
Phenylmercury: Contains a phenyl group instead of a furan ring, used in various industrial applications.
Ethylmercury: Similar to methylmercury but with an ethyl group, used in some pharmaceutical formulations.
Uniqueness
Chloro(2,5-dimethylfuran-3-yl)mercury is unique due to the presence of the 2,5-dimethylfuran moiety, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
206440-31-5 |
|---|---|
Molecular Formula |
C6H7ClHgO |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
chloro-(2,5-dimethylfuran-3-yl)mercury |
InChI |
InChI=1S/C6H7O.ClH.Hg/c1-5-3-4-6(2)7-5;;/h3H,1-2H3;1H;/q;;+1/p-1 |
InChI Key |
XQGLUYNGXKJLEP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(O1)C)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



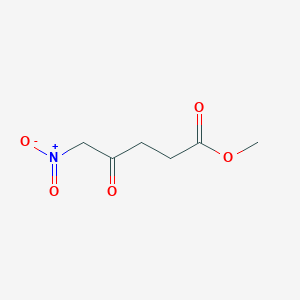
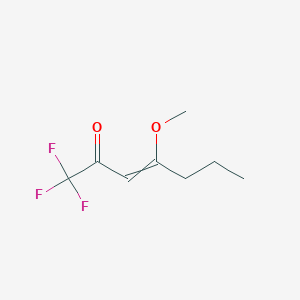
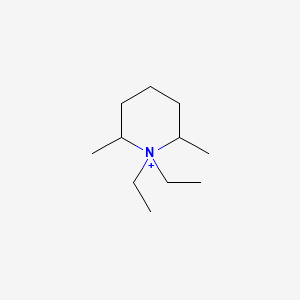
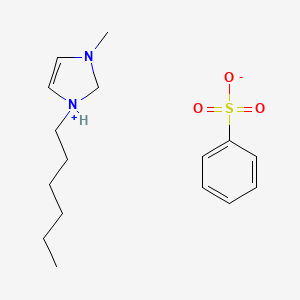
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)

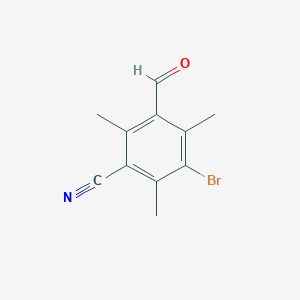
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
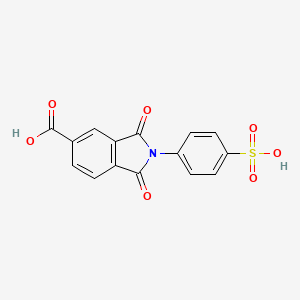
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)
